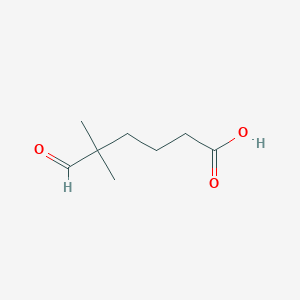

Hexanoic acid, 5,5-dimethyl-6-oxo-

Beschreibung

Contextualization within Oxo-Carboxylic Acid Chemistry

Oxo-carboxylic acids are organic compounds that contain both a carboxylic acid group (-COOH) and a ketone or aldehyde functional group. iupac.orgebi.ac.uk The nomenclature for these compounds, as established by the International Union of Pure and Applied Chemistry (IUPAC), uses the prefix "oxo-" to denote the position of the carbonyl group along the principal carbon chain of the carboxylic acid. acdlabs.com

Hexanoic acid, 5,5-dimethyl-6-oxo- is a derivative of hexanoic acid, a six-carbon carboxylic acid. The name indicates the presence of two methyl groups on the fifth carbon and an oxo (ketone) group on the sixth carbon. However, a standard hexanoic acid chain would mean the sixth carbon is part of the carboxylic acid group, making a 6-oxo designation unusual. A more systematic name would likely follow the aldehyde on the terminal carbon.

The chemical behavior of oxo-carboxylic acids is influenced by the interplay of their functional groups. For instance, β-keto acids (where the oxo group is on the third carbon) are known to undergo decarboxylation. youtube.com The specific positioning of the oxo and dimethyl groups in Hexanoic acid, 5,5-dimethyl-6-oxo- would be expected to influence its reactivity and potential applications.

Significance of Dimethyl-Oxo-Hexanoic Acid Scaffolds in Synthetic and Biological Contexts

Chemical scaffolds form the core structure of molecules and are a central concept in medicinal chemistry for the development of new therapeutic agents. rsc.org The dimethyl-oxo-hexanoic acid framework represents a scaffold that has been explored in various contexts. For example, derivatives of 6-aryl-4-oxohexanoic acids have been synthesized and investigated for their anti-inflammatory properties. nih.govresearchgate.net These studies highlight the potential for this class of compounds to interact with biological systems, specifically in the modulation of eicosanoid biosynthesis. nih.gov

Furthermore, the oxazolidinone scaffold, another heterocyclic ring system, has been extensively studied and has led to the development of approved drugs, demonstrating the value of exploring diverse chemical frameworks. rsc.org While not directly a dimethyl-oxo-hexanoic acid, the principles of scaffold-based drug discovery are broadly applicable. The introduction of methyl groups can influence a molecule's metabolic stability and binding affinity to biological targets. The study of various dimethyl-oxo-hexanoic acid isomers can, therefore, provide valuable structure-activity relationship (SAR) data.

The biological activities of related oxo-acid derivatives are also of interest. For instance, novel oleanolic acid derivatives containing an oxo group have been synthesized and shown to possess anti-inflammatory and other biological activities. mdpi.com This suggests that the oxo-carboxylic acid moiety can be a key pharmacophore in the design of new bioactive molecules.

Research Trajectories and Academic Objectives for Hexanoic Acid, 5,5-dimethyl-6-oxo-

Given the limited specific research on Hexanoic acid, 5,5-dimethyl-6-oxo-, future academic objectives would likely focus on several key areas. A primary goal would be the development of an efficient and scalable synthetic route to produce the pure compound. This would be a necessary first step for any further investigation.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Subsequent research would likely explore its potential biological activities. Drawing parallels from related structures, investigations could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. nih.govmdpi.com Such studies would involve in vitro assays to screen for any significant biological effects.

Furthermore, the compound could serve as a building block in synthetic chemistry. Its functional groups offer handles for further chemical modifications, allowing for the creation of a library of related derivatives. The study of these derivatives would be crucial for establishing structure-activity relationships and for optimizing any observed biological activity. The exploration of its reactivity, particularly in comparison to other oxo-carboxylic acids, would also be a valuable academic pursuit.

Chemical Compound Data

Below is a table summarizing key information for Hexanoic acid, 5,5-dimethyl-6-oxo- and related isomers.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Hexanoic acid, 5,5-dimethyl-6-oxo- | 5,5-dimethyl-6-oxohexanoic acid | C8H14O3 | 158.19 | Not available |

| 2,5-Dimethyl-6-oxohexanoic acid | 2,5-dimethyl-6-oxohexanoic acid | C8H14O3 | 158.19 | 12400849 nih.gov |

| 5,5-Dimethyl-4-oxohexanoic acid | 5,5-dimethyl-4-oxohexanoic acid | C8H14O3 | 158.19 | 13025296 nih.gov |

| 2,4-Dimethyl-5-oxohexanoic acid | 2,4-dimethyl-5-oxohexanoic acid | C8H14O3 | 158.19 | 4101393 nih.gov |

| 3,3-Dimethyl-5-oxohexanoic acid | 3,3-dimethyl-5-oxohexanoic acid | C8H14O3 | 158.19 | 20624-63-9 (CAS) chemsrc.com |

| 5-Oxohexanoic acid | 5-oxohexanoic acid | C6H10O3 | 130.14 | 15888 (ChEBI) ebi.ac.uk |

| 2-Oxocyclohexanecarboxylic acid | 2-oxocyclohexane-1-carboxylic acid | C7H10O3 | 142.15 | 9942171 nih.gov |

Eigenschaften

CAS-Nummer |

146072-21-1 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

5,5-dimethyl-6-oxohexanoic acid |

InChI |

InChI=1S/C8H14O3/c1-8(2,6-9)5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

KBJVCWDSBOHBGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCCC(=O)O)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Hexanoic Acid, 5,5 Dimethyl 6 Oxo and Its Derivatives

Established Synthetic Pathways to Hexanoic Acid, 5,5-dimethyl-6-oxo- Core Structure

The construction of the fundamental framework of hexanoic acid, 5,5-dimethyl-6-oxo- and its analogs relies on key reactions that facilitate the introduction of the carbonyl group, the assembly of the branched carbon chain, and the specific placement of the dimethyl moiety.

Strategies for Carbonyl Group Introduction at Specific Positions

A prominent method for introducing a carbonyl group at a specific position within a hexanoic acid precursor is through ozonolysis. This powerful oxidative cleavage reaction breaks carbon-carbon double bonds and replaces them with carbonyl groups. A notable example is the synthesis of 3,3-dimethyl-5-oxo-hexanoic acid from isophorone. In this process, a solution of isophorone in a solvent like dichloromethane is treated with ozone at low temperatures. The resulting ozonide is then worked up, often by adding it to boiling water, to yield the desired oxo-hexanoic acid. acsgcipr.org This strategy effectively places a ketone functionality at the C5 position of the hexanoic acid chain.

Similarly, the ethyl ester of 3,3-dimethyl-5-oxo-hexanoic acid can be synthesized via ozonolysis of isophorone in ethyl acetate, followed by treatment with ethanol and sulfuric acid. acs.org This demonstrates the versatility of ozonolysis in generating not only the carboxylic acid but also its ester derivatives with the carbonyl group at a predetermined site.

Another approach involves the chain extension of a smaller keto-ester. For instance, methyl 5,5-dimethyl-4-oxo-hexanoate can be prepared from methyl 4,4-dimethyl-3-oxopentanoate. This reaction, which involves the use of diethylzinc and methylene (B1212753) iodide, effectively adds a methylene group to the precursor, extending the carbon chain and resulting in the carbonyl group being positioned at C4. alfa-chemistry.com

Construction of the Branched Hexanoic Acid Carbon Skeleton

The assembly of the branched six-carbon backbone is a critical step in the synthesis of these compounds. The aforementioned ozonolysis of isophorone serves as an excellent example of building the core skeleton. Isophorone, a readily available starting material, already contains the necessary carbon atoms arranged in a cyclic structure. The ozonolysis reaction cleaves the ring in a predictable manner to form the linear, branched hexanoic acid chain. acsgcipr.org

The synthesis of methyl 5,5-dimethyl-4-oxo-hexanoate from methyl 4,4-dimethyl-3-oxopentanoate illustrates a different strategy for constructing the carbon skeleton. This method involves a chain extension of a five-carbon precursor, effectively building the hexanoic acid framework one carbon at a time. alfa-chemistry.com

Approaches for Regioselective Dimethylation

The precise placement of the two methyl groups is a defining feature of this class of compounds. In many synthetic strategies, the dimethyl group is already present in the starting material, thus ensuring its regioselective incorporation. The use of isophorone as a precursor for 3,3-dimethyl-5-oxo-hexanoic acid is a prime example of this approach. The structure of isophorone inherently contains the gem-dimethyl group at the desired position, which is retained throughout the ozonolysis and subsequent reaction steps. acsgcipr.orgacs.org

Similarly, in the synthesis of methyl 5,5-dimethyl-4-oxo-hexanoate, the starting material, methyl 4,4-dimethyl-3-oxopentanoate, already possesses the required dimethyl substitution at the C4 position of the pentanoate chain. alfa-chemistry.com This pre-installed dimethyl moiety is carried over during the chain extension reaction, leading to the desired regiochemistry in the final hexanoate product.

Synthesis of Stereoisomers and Analogs of Hexanoic acid, 5,5-dimethyl-6-oxo-

Beyond the synthesis of the parent compound, methods have been developed to access its stereoisomers and various analogs, such as esters and dihydroxy derivatives. These synthetic efforts expand the chemical space around the core structure and allow for the exploration of structure-activity relationships.

Preparation of Related Dimethyl-Oxo-Hexanoic Esters (e.g., Ethyl 5,5-dimethyl-3-oxohexanoate)

The synthesis of ester analogs of dimethyl-oxo-hexanoic acids often follows similar principles to the synthesis of the corresponding carboxylic acids. A well-documented example is the preparation of ethyl 3,3-dimethyl-5-oxohexanoate. This compound is synthesized from isophorone through ozonolysis in ethyl acetate. Following the oxidative cleavage of the isophorone ring, the reaction mixture is treated with absolute ethanol and a catalytic amount of concentrated sulfuric acid. This one-pot procedure efficiently yields the target ethyl ester. acs.org

Another relevant example is the synthesis of methyl 5,5-dimethyl-4-oxohexanoate. This is achieved by reacting methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc and methylene iodide in dichloromethane. The product is then purified by vacuum distillation to yield the pure methyl ester. alfa-chemistry.com

| Compound | Starting Material | Key Reagents | Yield |

| Ethyl 3,3-dimethyl-5-oxohexanoate | Isophorone | Ozone, Ethanol, Sulfuric acid | 85.9% acs.org |

| Methyl 5,5-dimethyl-4-oxohexanoate | Methyl 4,4-dimethyl-3-oxopentanoate | Diethylzinc, Methylene iodide | 89-94% alfa-chemistry.com |

Stereoselective Synthesis of Dihydroxy-Oxo-Hexanoic Acid Derivatives

The introduction of multiple stereocenters, such as in dihydroxy-oxo-hexanoic acid derivatives, requires stereoselective synthetic methods. A powerful and widely used method for the stereoselective dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.

While a direct synthesis of a dihydroxy derivative of Hexanoic acid, 5,5-dimethyl-6-oxo- using this method is not explicitly detailed in the provided search results, the principles of the Sharpless Asymmetric Dihydroxylation can be applied to a suitable unsaturated precursor. For instance, an unsaturated oxo-hexenoate could be subjected to Sharpless Asymmetric Dihydroxylation to introduce two hydroxyl groups with a specific stereochemistry. The choice of the chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) would determine the facial selectivity of the dihydroxylation, leading to a pair of enantiomeric diols.

The reaction typically proceeds under mild conditions and is tolerant of a variety of functional groups, making it a viable strategy for the synthesis of chiral dihydroxy-oxo-hexanoic acid derivatives. The resulting diols could then be further manipulated or used as chiral building blocks in more complex syntheses.

Catalytic Systems and Reaction Conditions in Hexanoic Acid, 5,5-dimethyl-6-oxo- Synthesis

Information on this topic is not available in the searched scientific literature.

Utility of Hexanoic Acid, 5,5-dimethyl-6-oxo- as a Synthetic Intermediate

Information on this topic is not available in the searched scientific literature.

Chemical Reactivity and Mechanistic Studies of Hexanoic Acid, 5,5 Dimethyl 6 Oxo

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in Hexanoic acid, 5,5-dimethyl-6-oxo- undergoes reactions typical of this functional group, primarily centered on the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation)

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acids, leading to the formation of various derivatives such as esters and amides.

Esterification: The reaction of Hexanoic acid, 5,5-dimethyl-6-oxo- with an alcohol in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The steric hindrance posed by the gem-dimethyl group is relatively distant from the carboxylic acid's carbonyl carbon and thus is not expected to significantly impede the reaction rate, especially with smaller alcohols.

| Reactant (Carboxylic Acid) | Reactant (Alcohol) | Catalyst | Reaction Conditions | Product | Yield (%) |

| Palmitic Acid | Methanol | Amberlyst 15 | 343-373 K | Methyl Palmitate | High |

| Caffeic Acid | Methanol | p-Toluenesulfonic acid | 65 °C, 4 h | Methyl Caffeate | 84.0 |

| Propionic Acid | Methanol | Fibrous Polymer-Supported Sulphonic Acid | - | Methyl Propionate | - |

| Pentanoic Acid | Methanol | Amberlyst 15 | 333.15 K | Methyl Pentanoate | 93 |

Amidation: The formation of amides from Hexanoic acid, 5,5-dimethyl-6-oxo- requires the activation of the carboxylic acid, typically through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). This method facilitates the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by an amine. Similar to esterification, the steric bulk at C5 is not expected to be a major deterrent for this transformation. For sterically hindered or electron-deficient amines, more specialized coupling agents and protocols may be necessary to achieve high yields. nih.gov

| Reactant (Carboxylic Acid) | Reactant (Amine) | Coupling Reagents | Solvent | Product | Yield (%) |

| Boc-Valine | Biphenylamine | EDC, DMAP, HOBt | - | Amide derivative | 93 |

| Boc-Proline | Biphenylamine | EDC, DMAP, HOBt | - | Amide derivative | 75 |

| Butanoic Acid | Aniline derivative | EDC, DMAP, HOBt | - | Amide derivative | High |

| Boc-piperidine carboxylic acid | Aniline derivative | EDC, DMAP, HOBt | - | Amide derivative | High |

Decarboxylation Processes

As a β-keto acid, Hexanoic acid, 5,5-dimethyl-6-oxo- is susceptible to decarboxylation upon heating. This reaction proceeds through a cyclic, six-membered transition state involving the transfer of the carboxylic proton to the keto oxygen, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then tautomerizes to the more stable ketone. The presence of α,α-disubstitution, such as the gem-dimethyl group in the target molecule, has been shown to influence the kinetics of this process. A study on the decarboxylation of various alkyl-substituted β-keto acids in aqueous solution revealed that the rate of decarboxylation correlates with the increasing length of the Cα-C(O)OH bond, which is affected by the steric bulk of the α-substituents. acs.orgacs.orgmasterorganicchemistry.com

| Compound | Temperature (°C) | Solvent | Rate Constant (k, s⁻¹) |

| 3-Oxobutanoic Acid | 23-53 | Aqueous Solution | Varies with temperature |

| 4-Methyl-3-oxopentanoic Acid | 23-53 | Aqueous Solution | Varies with temperature |

Reactivity of the Ketone Functionality

The ketone group at the C6 position is significantly influenced by the adjacent gem-dimethyl group, which sterically hinders the approach of nucleophiles to the carbonyl carbon.

Nucleophilic Addition Reactions at the Carbonyl Centerprezi.com

Nucleophilic addition is a fundamental reaction of ketones. However, for Hexanoic acid, 5,5-dimethyl-6-oxo-, the rate and equilibrium of these reactions are expected to be significantly affected by the steric bulk of the neighboring tert-butyl-like group. masterorganicchemistry.com The approach of nucleophiles to the carbonyl carbon is impeded, leading to slower reaction rates compared to unhindered ketones.

Oxidation and Reduction Pathways of the Keto Groupprezi.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl carbon to form an ester. This reaction is typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For Hexanoic acid, 5,5-dimethyl-6-oxo-, the migration of the more substituted 5,5-dimethylbutyl group would be expected to compete with the migration of the methyl group. nrochemistry.comwikipedia.orgorganic-chemistry.org

Reduction: The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reagent for this transformation. numberanalytics.com The steric hindrance from the gem-dimethyl group is expected to influence the rate of reduction. For instance, the reduction of pinacolone (B1678379) (3,3-dimethyl-2-butanone), a close structural analog, with sodium borohydride proceeds to the corresponding secondary alcohol. prezi.comchegg.com

| Reactant (Ketone) | Reducing Agent | Solvent | Product | Yield (%) |

| Aldehydes and Ketones | NaBH₄ | Ethanol or THF | Alcohols | High |

| Pinacolone | NaBH₄ | Methanol | 3,3-Dimethyl-2-butanol | - |

Enolization and Tautomerism Dynamicsnumberanalytics.com

Hexanoic acid, 5,5-dimethyl-6-oxo- can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from the α-carbon (C5) to the carbonyl oxygen, with the concomitant formation of a carbon-carbon double bond. However, in this specific molecule, there are no protons on the C5 carbon. Therefore, enolization can only occur towards the methyl group at C7. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. For β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation. While Hexanoic acid, 5,5-dimethyl-6-oxo- is a β-keto acid, the principles of enolization of the keto group are still relevant. The steric hindrance around the ketone may slightly favor enol formation to relieve steric strain. acs.org

| Compound | Solvent | % Enol Content |

| 3-Oxobutanoic Acid | CDCl₃ | 16 |

| 4-Methyl-3-oxopentanoic Acid | CDCl₃ | 21 |

Reactivity at Alpha- and Beta-Carbons Adjacent to Carbonyl Groups

No information was found regarding the reactivity of the alpha- and beta-carbons of Hexanoic acid, 5,5-dimethyl-6-oxo-.

There are no documented studies on the participation of Hexanoic acid, 5,5-dimethyl-6-oxo- in aldol (B89426) condensations or similar carbon-carbon bond-forming reactions.

Specific research on the alkylation or cyclization reactions involving the active methylene (B1212753) groups of Hexanoic acid, 5,5-dimethyl-6-oxo- is not available in the current scientific literature.

Intramolecular Reaction Mechanisms

Detailed mechanistic studies concerning the intramolecular reactions of Hexanoic acid, 5,5-dimethyl-6-oxo- have not been reported.

There is no available data on the internal cyclization of Hexanoic acid, 5,5-dimethyl-6-oxo- to form lactones.

Scientific literature lacks information on C–H activation and subsequent oxidation processes specifically involving Hexanoic acid, 5,5-dimethyl-6-oxo-.

Mechanistic Investigations through Isotopic Labeling Studies

No mechanistic investigations using isotopic labeling have been published for Hexanoic acid, 5,5-dimethyl-6-oxo-.

Advanced Spectroscopic Characterization and Structural Elucidation of Hexanoic Acid, 5,5 Dimethyl 6 Oxo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H and ¹³C NMR for Proton and Carbon Connectivity

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and chemical environment of hydrogen and carbon atoms in a molecule.

For Hexanoic acid, 5,5-dimethyl-6-oxo-, the ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments. The chemical shifts are influenced by neighboring functional groups, such as the carboxylic acid and the aldehyde (oxo) group. The integration of each signal would correspond to the number of protons in that environment.

The ¹³C NMR spectrum provides information on the carbon backbone. For this molecule, eight distinct signals are expected, one for each unique carbon atom. The chemical shifts of the carbonyl carbons (from the carboxylic acid and aldehyde) are expected to appear significantly downfield due to the deshielding effect of the oxygen atoms.

Predicted ¹H and ¹³C NMR Data for Hexanoic acid, 5,5-dimethyl-6-oxo- ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~2.3 | Triplet (t) | 2H |

| H-3 | ~1.6 | Quintet | 2H |

| H-4 | ~1.5 | Triplet (t) | 2H |

| H-7 (gem-dimethyl) | ~1.1 | Singlet (s) | 6H |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Carboxylic Acid) | ~179 |

| C-2 | ~34 |

| C-3 | ~24 |

| C-4 | ~29 |

| C-5 | ~45 |

| C-6 (Aldehyde) | ~204 |

| C-7 (gem-dimethyl) | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Conformation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): A COSY experiment would confirm the proton-proton coupling network. For Hexanoic acid, 5,5-dimethyl-6-oxo-, this would show correlations between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the linear alkyl chain fragment.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would be used to definitively assign each carbon signal to its attached protons. For instance, the ¹H signal predicted around 2.3 ppm would show a correlation to the ¹³C signal around 34 ppm, assigning them to C-2 and its attached protons. The aldehyde proton at ~9.6 ppm would correlate to the C-6 carbon at ~204 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. Key HMBC correlations for confirming the structure of Hexanoic acid, 5,5-dimethyl-6-oxo- would include:

Correlations from the gem-dimethyl protons (H-7) to the quaternary carbon (C-5), the aldehyde carbon (C-6), and the C-4 carbon.

Correlations from the aldehyde proton (H-6) to the gem-dimethyl carbons (C-7, C-8) and the quaternary carbon (C-5).

Correlations from the H-2 protons to the carboxylic acid carbon (C-1) and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The resulting mass spectrum provides a unique fingerprint of the compound. The molecular ion peak (M⁺·) for Hexanoic acid, 5,5-dimethyl-6-oxo- (C₈H₁₄O₃) would be observed at a mass-to-charge ratio (m/z) of 158.10.

Common fragmentation pathways for this structure would include alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangement.

Predicted Key Fragments in EI-MS of Hexanoic acid, 5,5-dimethyl-6-oxo-

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺· | Molecular Ion (M⁺·) |

| 113 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 101 | [M - C₄H₉]⁺ | Alpha-cleavage at the ketone |

| 85 | [C₅H₉O]⁺ | Cleavage at C4-C5 bond |

| 73 | [C₄H₉O]⁺ | McLafferty rearrangement of the carboxylic acid |

| 57 | [C₄H₉]⁺ | t-butyl cation from alpha-cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the compound within a complex mixture, such as a reaction crude or a biological sample.

For Hexanoic acid, 5,5-dimethyl-6-oxo-, a reverse-phase HPLC method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient would effectively separate it from impurities. A soft ionization technique like Electrospray Ionization (ESI) would typically be used. In positive ion mode, the protonated molecule [M+H]⁺ would be detected at m/z 159.10, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 157.09. This provides an accurate molecular weight determination with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides another layer of structural information by selecting a specific ion (a precursor ion) and fragmenting it to produce a spectrum of product ions.

By selecting the protonated molecule [M+H]⁺ (m/z 159.10) as the precursor ion, collision-induced dissociation (CID) would generate characteristic fragments. For example, a common loss from a protonated carboxylic acid is the neutral loss of water (H₂O), which would yield a fragment at m/z 141.09. The loss of both water and carbon monoxide (CO) is also a common pathway, which would result in a fragment at m/z 113.09. Analyzing these specific fragmentation patterns provides high confidence in the structural assignment.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. An analysis of Hexanoic acid, 5,5-dimethyl-6-oxo- would be expected to reveal characteristic vibrational modes corresponding to its constituent functional groups.

A hypothetical IR and Raman analysis would focus on identifying key stretching and bending vibrations. For the carboxylic acid group, one would anticipate a strong, broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a sharp, intense C=O stretching band around 1700-1725 cm⁻¹. The aldehydic C=O group would also exhibit a characteristic stretching vibration, typically found at a slightly higher wavenumber than the carboxylic acid carbonyl, in the range of 1720-1740 cm⁻¹. The presence of two C-H stretching vibrations for the aldehyde group, usually appearing between 2850 and 2750 cm⁻¹, would be another key indicator.

The gem-dimethyl group attached to the C5 position would be identifiable by characteristic C-H stretching and bending modes. The aliphatic chain (CH₂) would produce stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1465 cm⁻¹.

Without experimental data, a definitive assignment of these vibrational frequencies is not possible. A data table summarizing these expected vibrational modes remains hypothetical.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For a definitive structural elucidation of Hexanoic acid, 5,5-dimethyl-6-oxo-, obtaining a single crystal of sufficient quality would be a prerequisite for analysis.

If such a crystal were available, the resulting crystallographic data would confirm the connectivity of the atoms and provide insight into the molecule's conformation. Key structural parameters of interest would include the bond lengths of the two carbonyl groups (carboxylic acid and aldehyde), the C-C bond lengths within the hexanoic acid backbone, and the bond angles around the quaternary carbon (C5). Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing arrangement.

As no published X-ray crystallographic studies for Hexanoic acid, 5,5-dimethyl-6-oxo- have been found, a table of its crystallographic data and structural parameters cannot be generated. The solid-state structure of this compound remains undetermined.

Computational Chemistry and Theoretical Studies on Hexanoic Acid, 5,5 Dimethyl 6 Oxo

Quantum Chemical Calculations for Electronic Structure and Stability

There are no specific published studies found that apply quantum chemical calculations to determine the electronic structure and stability of Hexanoic acid, 5,5-dimethyl-6-oxo-.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

No literature detailing the use of Density Functional Theory (DFT) to optimize the molecular geometry or map the energy landscapes of Hexanoic acid, 5,5-dimethyl-6-oxo- could be located. DFT is a common method for such analyses, but its application to this compound has not been documented in available research. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Specific Natural Bond Orbital (NBO) analyses for Hexanoic acid, 5,5-dimethyl-6-oxo-, which would provide insight into its intramolecular interactions, charge delocalization, and hyperconjugative effects, are absent from the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Hexanoic acid, 5,5-dimethyl-6-oxo- has not been published. This type of analysis is crucial for predicting the molecule's reactivity, but the specific energy gap and orbital distributions for this compound are not available.

Conformational Analysis and Dynamics

No dedicated studies on the conformational analysis or molecular dynamics of Hexanoic acid, 5,5-dimethyl-6-oxo- were found. Such studies would identify the most stable conformers and the energy barriers between them, but this information is not present in the available literature.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, Raman)

While theoretical methods can predict spectroscopic data, no studies were found that have calculated and interpreted the NMR, IR, or Raman spectra for Hexanoic acid, 5,5-dimethyl-6-oxo-. Research on other compounds has shown that DFT calculations can correlate well with experimental NMR chemical shifts, but this has not been applied to the target molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

There are no published Molecular Electrostatic Potential (MEP) maps for Hexanoic acid, 5,5-dimethyl-6-oxo-. MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, but this specific information is not available for this compound. researchgate.net

Mechanistic Insights from Computational Simulations of Chemical Reactions

Computational simulations, particularly those employing quantum mechanical methods, are powerful tools for mapping the potential energy surfaces of chemical reactions, thereby providing detailed mechanistic insights. For Hexanoic acid, 5,5-dimethyl-6-oxo-, a primary reaction of interest is decarboxylation, a characteristic reaction of β-keto acids.

Theoretical studies on simpler β-keto acids have largely confirmed that decarboxylation proceeds through a concerted, cyclic transition state. masterorganicchemistry.com This mechanism involves the formation of a six-membered ring in which the carboxyl hydrogen is transferred to the carbonyl oxygen at the same time as the carbon-carbon bond between the carboxyl group and the α-carbon is cleaved. masterorganicchemistry.com This process results in the formation of carbon dioxide and an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com

For Hexanoic acid, 5,5-dimethyl-6-oxo-, computational modeling would likely investigate the following aspects of its reactivity:

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the acid would be a key area of study. Computational methods can predict the relative stabilities of the tautomers and the energy barrier for their interconversion. The presence of the bulky 5,5-dimethyl groups may influence the thermodynamics and kinetics of this process.

Decarboxylation Pathway: The transition state for the decarboxylation of Hexanoic acid, 5,5-dimethyl-6-oxo- would be located and characterized using computational techniques. The activation energy for this reaction could be calculated, providing a quantitative measure of its feasibility. Studies on other β-keto acids have shown that the rate of decarboxylation can be influenced by the dihedral angle between the carboxylic acid group and the carbonyl group. masterorganicchemistry.com

Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction mechanism. For instance, protic solvents might disrupt the internal hydrogen bonding that stabilizes the cyclic transition state of decarboxylation. masterorganicchemistry.com

A hypothetical reaction coordinate diagram for the decarboxylation of Hexanoic acid, 5,5-dimethyl-6-oxo-, as would be determined by computational methods, is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactant | Hexanoic acid, 5,5-dimethyl-6-oxo- | 0.0 |

| Transition State | Cyclic Transition State | [Illustrative value: 25-35] |

| Intermediate | Enol of 4,4-dimethyl-2-pentanone (B109323) + CO₂ | [Illustrative value: -5 to -15] |

| Product | 4,4-dimethyl-2-pentanone + CO₂ | [Illustrative value: -20 to -30] |

Note: The energy values in this table are illustrative and based on typical values for β-keto acid decarboxylation. Specific computational studies on Hexanoic acid, 5,5-dimethyl-6-oxo- would be required to determine the actual values.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can establish clear relationships between the molecular structure of a compound and its reactivity. For Hexanoic acid, 5,5-dimethyl-6-oxo-, the most significant structural feature influencing its reactivity is the presence of the gem-dimethyl group at the 5-position.

Computational studies on other alkyl-substituted β-keto acids have shown that steric hindrance can play a crucial role in reaction kinetics. acs.org The bulky tert-butyl-like group in Hexanoic acid, 5,5-dimethyl-6-oxo- would be expected to have several effects:

Conformational Preferences: The dimethyl groups will restrict the conformational freedom of the molecule. Theoretical calculations could identify the lowest energy conformers and assess how well they can adopt the necessary geometry for reactions like decarboxylation.

Electronic Effects: The alkyl groups are electron-donating, which could have a subtle electronic influence on the reactivity of the carbonyl and carboxyl groups. Quantum chemical calculations of atomic charges and molecular orbitals would quantify these effects.

A theoretical analysis could compare the calculated properties of Hexanoic acid, 5,5-dimethyl-6-oxo- with a series of related β-keto acids to build a structure-reactivity model.

| Compound | Calculated Activation Energy for Decarboxylation (kcal/mol) | Calculated pKa |

| Acetoacetic acid | [Baseline value] | [Baseline value] |

| 3-Oxo-hexanoic acid | [Expected to be similar to baseline] | [Expected to be similar to baseline] |

| Hexanoic acid, 5-methyl-6-oxo- | [Expected to be slightly higher than baseline] | [Expected to be slightly higher than baseline] |

| Hexanoic acid, 5,5-dimethyl-6-oxo- | [Expected to be higher due to steric effects] | [Expected to be higher due to steric effects] |

Note: The values in this table are illustrative and represent expected trends based on established principles of structure-reactivity in β-keto acids. Definitive values would require specific computational studies.

Environmental Fate and Degradation Studies of Hexanoic Acid, 5,5 Dimethyl 6 Oxo

Biodegradation Pathways in Environmental Compartments

The biological breakdown of Hexanoic acid, 5,5-dimethyl-6-oxo- in various environmental settings, such as soil and water, is a key factor in determining its environmental persistence. However, specific studies detailing these processes are not currently available.

Microbial Degradation Mechanisms and Pathways

There is currently no specific information available in scientific literature detailing the microbial degradation mechanisms and pathways for Hexanoic acid, 5,5-dimethyl-6-oxo-. General metabolic pathways for substituted alkanoic acids would theoretically involve initial oxidation, potentially at the terminal methyl group or via beta-oxidation of the carboxylic acid chain. The presence of the gem-dimethyl group at the C5 position and the oxo group at the C6 position would likely influence the enzymatic processes involved. However, without experimental data, these remain hypothetical pathways.

Identification and Characterization of Degradation Products

The identification and characterization of metabolites resulting from the biodegradation of Hexanoic acid, 5,5-dimethyl-6-oxo- have not been reported in the available scientific literature. Research is needed to isolate and identify potential degradation products to fully understand the environmental fate of the parent compound.

Abiotic Degradation Processes

Abiotic degradation, which includes processes not mediated by living organisms, can also contribute to the transformation of chemical compounds in the environment.

Photolytic Degradation under Environmental Conditions

Specific studies on the photolytic degradation of Hexanoic acid, 5,5-dimethyl-6-oxo- under environmental conditions are not present in the current body of scientific literature. The potential for photodegradation would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum (wavelengths greater than 290 nm). The carbonyl group within the molecule suggests a potential for photochemical reactions, but experimental data is required to confirm this and determine the rates and products of such degradation.

Hydrolysis and Other Chemical Transformation Pathways

As an ester, Hexanoic acid, 5,5-dimethyl-6-oxo- could be susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. The rate of hydrolysis is influenced by pH and temperature. However, specific experimental data on the hydrolysis rates and products for this compound under various environmental conditions are not available. Other potential chemical transformations have not been documented.

Sorption and Transport Phenomena in Environmental Media

The key molecular features of Hexanoic acid, 5,5-dimethyl-6-oxo- that influence its environmental fate are its carboxylic acid group, the ketone group, and the branched alkyl chain. The carboxylic acid functional group allows the molecule to exist in both a neutral (protonated) and an anionic (deprotonated) form, depending on the pH of the surrounding medium. This ionization state is a critical determinant of its sorption behavior. nih.gov

The neutral form of an organic acid generally exhibits higher sorption to soil organic matter due to its greater hydrophobicity. ecetoc.org The hydrophobicity of a chemical can be estimated by its octanol-water partition coefficient (Kow). Quantitative Structure-Activity Relationships (QSARs) are often employed to estimate Koc from Kow. nih.govacs.org For weak acids, the neutral form is more prevalent at pH values below their acid dissociation constant (pKa).

Conversely, the anionic form, which predominates at pH values above the pKa, is significantly more water-soluble and less likely to sorb to negatively charged soil organic matter and clay particles due to electrostatic repulsion. mdpi.com Consequently, in most natural soils and surface waters, which typically have pH values ranging from neutral to slightly alkaline, Hexanoic acid, 5,5-dimethyl-6-oxo- is expected to exist primarily in its anionic form. This would lead to relatively low sorption and, therefore, high mobility in the subsurface environment. nih.gov

The transport of this compound in the environment will thus be highly dependent on the water flow through soil and sediment. In its predominantly anionic state, it will move with the water phase, potentially leading to leaching into groundwater or transport into surface water bodies. The presence of the ketone group and the dimethyl branching on the hexanoic acid chain may slightly increase its hydrophobicity compared to a simple straight-chain carboxylic acid, but the dominant factor for its mobility in most environmental scenarios will be its ionization state. asm.org

Due to the lack of direct experimental data, predictive models and QSARs provide the primary means of estimating the sorption potential of Hexanoic acid, 5,5-dimethyl-6-oxo-. The table below presents estimated physicochemical properties relevant to its environmental sorption and transport. These values are derived from predictive software and general principles for organic acids.

Interactive Data Table: Estimated Physicochemical Properties for Environmental Transport Assessment

| Property | Estimated Value | Significance for Sorption and Transport |

| Molecular Weight | 158.19 g/mol | Influences diffusion and transport rates. |

| pKa (acid dissociation constant) | ~4-5 | Determines the ionization state at different environmental pHs. At typical environmental pH (>5), the compound will be predominantly in its anionic, more mobile form. |

| Log Kow (octanol-water partition coefficient) | ~1.5 - 2.5 | Indicates the hydrophobicity of the neutral form. A higher value suggests greater potential for sorption to organic matter. |

| Estimated Log Koc (organic carbon-water (B12546825) partition coefficient) | ~1.0 - 2.0 | Predicts the tendency of the compound to sorb to soil and sediment organic carbon. A low Log Koc suggests high mobility. |

| Water Solubility | High (especially for the anionic form) | High solubility facilitates transport in aqueous systems and reduces the likelihood of partitioning to solid phases. |

Note: The values in this table are estimates based on the chemical structure and QSAR models, as direct experimental data is not available.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-dimethyl-6-oxohexanoic acid, and how is structural confirmation achieved?

- Methodology :

- Synthesis : The compound can be synthesized via esterification or oxidation of precursor molecules. For example, esterification of 5,5-dimethylhexanoic acid derivatives followed by controlled oxidation at the C6 position may yield the target compound. Chemical modifications often involve protecting groups to prevent unwanted side reactions .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) using instruments like the Q Exactive Orbitrap (MS1 and MS2 spectra) and nuclear magnetic resonance (NMR) are critical. Spectral data (e.g., FT-IR for carbonyl groups) and fragmentation patterns in tandem MS can confirm the oxo and dimethyl functional groups .

Q. How do solvent systems and pH influence the extraction efficiency of 5,5-dimethyl-6-oxohexanoic acid from fermentation broths?

- Methodology :

- Liquid-liquid extraction using fatty acids (e.g., hexanoic acid) as extractants is effective due to hydrogen-bonding interactions. Adjusting pH to <3 enhances protonation of the carboxylic acid group, improving partitioning into organic phases. Mixed-solvent systems (e.g., hexane:ethyl acetate) optimize polarity matching .

- Validation via HPLC with UV detection (λ = 210–220 nm) ensures quantification accuracy .

Advanced Research Questions

Q. What metabolic engineering strategies improve microbial production of 5,5-dimethyl-6-oxohexanoic acid derivatives?

- Methodology :

- Strain Engineering : Overexpression of thiolase (thl) in Clostridium sp. JS66 enhances carbon chain elongation, enabling C6 compound synthesis. Substrate flexibility (e.g., mixotrophic fermentation with glucose and syngas) increases carbon flux toward hexanoic acid derivatives .

- Substrate Optimization : Replacing glucose with mannitol redirects metabolic pathways toward alcohol derivatives (e.g., hexanol), which can be oxidized to the target oxo compound .

Q. How can contradictory thermodynamic data for lactone formation from 5,5-dimethyl-6-oxohexanoic acid be resolved?

- Methodology :

- Experimental Replication : Calorimetric measurements (e.g., ΔrH° = 15.5 ± 0.3 kJ/mol for lactone hydrolysis) should be validated using standardized protocols (e.g., Wiberg and Waldron’s methods). Discrepancies may arise from solvent effects or impurities .

- Computational Modeling : Density functional theory (DFT) calculations can predict reaction energetics and compare them with experimental data to identify systematic errors .

Q. What role does 5,5-dimethyl-6-oxohexanoic acid play in flavor/aroma profiles, and how is this quantified in complex matrices?

- Methodology :

- Sensory Analysis : Gas chromatography-olfactometry (GC-O) identifies odor-active compounds. Hexanoic acid derivatives correlate with "fruity" or "cheesy" notes, depending on concentration .

- Multivariate Statistics : Principal component analysis (PCA) of GC-MS data links compound concentrations to sensory scores (e.g., aroma quality). For example, higher hexanoic acid levels improve Chenin Blanc wine aroma .

Contradictions and Recommendations

- Spectral Data Variability : Manual curation of mass spectra (e.g., in ) may introduce biases. Cross-validation with computational libraries (NIST) is advised .

- Microbial vs. Chemical Synthesis : Clostridium-derived yields ( ) may conflict with chemical synthesis efficiency. Hybrid approaches (e.g., chemoenzymatic routes) could reconcile scalability and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.